molecular formula C8H11ClN2OS B1351660 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide CAS No. 878437-08-2

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide

Cat. No.: B1351660
CAS No.: 878437-08-2
M. Wt: 218.7 g/mol
InChI Key: MSHQDDQHSXQNNX-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, an acetamide group, and a thiazole ring substituted with ethyl and methyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For instance, 4-ethyl-5-methyl-thiazole can be prepared by reacting 2-bromo-3-pentanone with thiourea under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced by chlorination of the thiazole ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or borane in tetrahydrofuran at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazole amines.

Scientific Research Applications

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chloro group and the thiazole ring may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-methyl-thiazol-2-yl)-acetamide: Lacks the ethyl group on the thiazole ring.

    2-Chloro-N-(4-ethyl-thiazol-2-yl)-acetamide: Lacks the methyl group on the thiazole ring.

    2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide: Lacks the ethyl group on the thiazole ring.

Uniqueness

2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-3-6-5(2)13-8(10-6)11-7(12)4-9/h3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHQDDQHSXQNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878437-08-2
Record name 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide
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